molecular formula C3H3ClN2OS B2902949 5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one CAS No. 84352-71-6

5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one

Cat. No.: B2902949
CAS No.: 84352-71-6
M. Wt: 150.58
InChI Key: YSINAFHQRGZTEH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride and subsequent halogenation . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one is unique due to its specific combination of sulfur, nitrogen, and chlorine atoms within a heterocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of new molecules and the exploration of biological processes. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

5-(chloromethyl)-3H-1,3,4-thiadiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2OS/c4-1-2-5-6-3(7)8-2/h1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSINAFHQRGZTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=O)S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84352-71-6
Record name 5-(chloromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-one
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